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Brevinin-1E-OG1 antimicrobial peptide

Cat. No.: B1577925
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Description

Significance of Antimicrobial Peptides in Innate Host Defense Systems

Antimicrobial peptides are essential components of the innate immune system, providing a first line of defense against a wide array of pathogens. researchgate.netnih.gov These naturally occurring molecules are found in a vast range of organisms, from bacteria and fungi to amphibians and humans. researchgate.netresearchgate.net Their primary role is to eliminate pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, fungi, and even some viruses. researchgate.netresearchgate.net

The production of AMPs is a crucial defense strategy. Some are produced continuously, while others are induced by the presence of infection or inflammation. researchgate.net In vertebrates, AMPs not only contribute to the direct killing of invading microbes but also play a complex role in modulating the host's immune response, bridging the gap between innate and adaptive immunity. researchgate.netresearchgate.net This dual function makes them powerful tools for host defense.

Overview of the Brevinin Superfamily: Classification and Distinctive Characteristics

The Brevinin superfamily is a large and diverse group of antimicrobial peptides predominantly isolated from the skin secretions of frogs belonging to the Ranidae family. researchgate.net First discovered in 1992 from the Japanese frog Rana brevipoda porsa, this superfamily has since grown to include hundreds of distinct peptides. researchgate.netnih.gov

The Brevinin superfamily is broadly classified into two main subfamilies:

Brevinin-1: These are typically shorter peptides, around 24 amino acids in length. nih.govcpu-bioinfor.org

Brevinin-2: These are generally longer, consisting of about 33–34 amino acids. nih.gov

Table 1: Classification of the Brevinin Superfamily

SubfamilyApproximate LengthKey Characteristics
Brevinin-1 24 amino acidsCationic, amphipathic, often contains a "Rana box"
Brevinin-2 33-34 amino acidsCationic, amphipathic, also features a "Rana box"

A defining feature of most Brevinin peptides is their linear, cationic, and amphipathic structure. nih.gov This amphipathic nature, meaning they have both hydrophobic and hydrophilic regions, is crucial for their antimicrobial activity, as it facilitates interaction with and disruption of microbial cell membranes. cpu-bioinfor.org

A highly conserved structural motif in many Brevinin peptides is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) sequence formed by a disulfide bridge between two cysteine residues. nih.gov While initially thought to be essential for antimicrobial action, the discovery of active Brevinin peptides lacking this feature has shown that this is not universally the case. nih.gov

Contextualization of Brevinin-1E-OG1 within the Brevinin-1 Peptide Family

Brevinin-1E-OG1 is a specific member of the Brevinin-1 subfamily. The "OG" in its name indicates its origin from the frog Odorrana grahami (formerly Rana grahami), also known as the Yunnanfu frog. cpu-bioinfor.orgsmolecule.com Extensive research on the skin secretions of this single frog species has led to the identification of numerous novel antimicrobial peptides, including Brevinin-1E-OG1. researchgate.netresearchgate.net

Like other members of the Brevinin-1 family, Brevinin-1E-OG1 is a 24-amino-acid peptide. cpu-bioinfor.org Its structure is characterized by the presence of a disulfide bridge, forming the typical "Rana box" at the C-terminus. researchgate.net The amino acid sequence of Brevinin-1E-OG1 is FLPLLAGLAANFLPKLFCKITKKC. cpu-bioinfor.org

Table 2: Amino Acid Sequences of Selected Brevinin-1 Peptides

Peptide NameSource OrganismAmino Acid Sequence
Brevinin-1E-OG1 Odorrana grahamiFLPLLAGLAANFLPKLFCKITKKC cpu-bioinfor.org
Brevinin-1 Rana brevipoda porsaFLPVLAGIAAKVVPALFCKITKKC nih.gov
Brevinin-1E Rana esculentaFLPLLAGLAANFLPKIFCKITRKC

The study of Brevinin-1E-OG1 and its relatives within the Brevinin-1 family offers valuable insights into the structure-activity relationships of these potent antimicrobial molecules. While many Brevinins exhibit strong antimicrobial activity, a common challenge for their therapeutic development is their potential for hemolytic activity (the ability to rupture red blood cells). portlandpress.com Research into analogs of other Brevinin-1 peptides, such as Brevinin-1OS, has shown that modifications to the peptide's charge, helicity, and hydrophobicity can enhance antimicrobial efficacy while reducing toxicity. mdpi.com These findings pave the way for the design of novel, highly selective antimicrobial agents based on the Brevinin-1 scaffold.

Properties

bioactivity

Antimicrobial

sequence

FLPLLAGLAANFLPKLFCKITKKC

Origin of Product

United States

Advanced Structural Elucidation and Conformation Dynamics of Brevinin 1e Og1

Comparative Analysis of Primary Sequence Conservation and Variability within Brevinin-1 Peptides

The Brevinin-1 family of antimicrobial peptides (AMPs), primarily isolated from the skin secretions of Ranidae frogs, exhibits considerable sequence variability, which is a hallmark of their evolutionary adaptation. nih.govnih.gov Despite this diversity, certain structural motifs and residues are conserved, pointing to their essential role in the peptide's function. Brevinin-1E, isolated from the European frog Rana esculenta, has the primary sequence FLPLLAGLAANFLPKIFCKITRKC. nih.gov

Analysis of Brevinin-1 peptides reveals that the amino acid sequence is generally poorly conserved across different frog species. nih.gov However, a few key features are frequently observed. Many Brevinin-1 peptides, which are typically 24 amino acids in length, feature a highly hydrophobic 'FLP' motif or similar hydrophobic residues at the N-terminus. nih.govresearchgate.net A Proline (Pro) residue is often present around position 14, creating a flexible hinge in the molecule that can be crucial for its conformational dynamics. nih.govnih.gov

The C-terminal region contains the most conserved feature of the family: the "Rana box" domain, a disulfide-bridged loop. researchgate.net Some studies have identified specific invariant residues across various Brevinin-1 peptides, such as Alanine⁹, Cysteine¹⁸, Lysine²³, and Cysteine²⁴, underscoring their fundamental structural or functional importance. nih.gov The comparison of Brevinin-1E with other members of the family, such as Brevinin-1BW and Brevinin-1GHd, highlights this pattern of conservation and variability.

Interactive Data Table: Primary Sequence Alignment of Selected Brevinin-1 Peptides

PeptideSequenceSource Organism
Brevinin-1E F L P L L A G L A A N F L P K I F C K I T R K C Rana esculenta nih.gov
Brevinin-1BW F L P L L A G L A A S F L P T I F C K I S R K C Pelophylax nigromaculatus mdpi.com
Brevinin-1GHd F L G A L F K V A S K L V P A A I C S I S K K C Hoplobatrachus rugulosus nih.govfrontiersin.org

Conserved Cysteine residues forming the Rana box are highlighted in bold.

Investigation of Secondary Structure Transitions in Various Environments

The biological activity of Brevinin-1E is intrinsically linked to its ability to adopt specific secondary structures upon interacting with different environments. In aqueous solutions, Brevinin-1 peptides, including Brevinin-1E, predominantly exist in a disordered or random coil conformation. nih.govresearchgate.net This unstructured state is believed to be advantageous for its transport in biological fluids.

A significant conformational change occurs when the peptide encounters a membrane-mimetic environment, such as solutions containing detergents like sodium dodecyl sulfate (B86663) (SDS) or organic solvents like trifluoroethanol (TFE). nih.govnih.govmdpi.com These environments simulate the hydrophobic core of a bacterial cell membrane. mdpi.comnih.gov Studies employing circular dichroism (CD) spectroscopy have demonstrated that in these solutions, Brevinin-1E undergoes a transition to a well-defined α-helical structure. nih.govnih.govmdpi.com The α-helical content can be substantial, with some studies reporting over 60% helicity in 50% TFE. nih.govmdpi.com This induced helicity is a critical prerequisite for its membrane-disrupting activity.

Interactive Data Table: Secondary Structure Content of Brevinin-1 Peptides in Different Solvent Environments

Peptide Family/AnalogueEnvironmentPredominant Secondary StructureTechnique
Brevinin-1 Aqueous Solution (e.g., 10 mM NH₄AC)Random CoilCD Spectroscopy researchgate.netnih.gov
Brevinin-1 Membrane-Mimetic Solution (e.g., 50% TFE)α-HelixCD Spectroscopy nih.govresearchgate.net
Brevinin-1GHd SDS Solutionα-HelixCD Spectroscopy nih.gov
Brevinin-1pl 10 mM NH₄ACRandom Coil (primarily)CD Spectroscopy nih.gov
Brevinin-1pl 50% TFEα-Helix (61.78%)CD Spectroscopy nih.gov

Detailed Tertiary Structure Determination, Including the Role of the Rana Box Disulfide Bridge

The most defining tertiary structural feature of Brevinin-1E and its family members is the C-terminal cyclic domain known as the "Rana box". nih.govresearchgate.net This structure is formed by an intramolecular disulfide bridge between two Cysteine (Cys) residues. In Brevinin-1E, this bond forms between Cys¹⁸ and Cys²⁴, creating a heptapeptide (B1575542) loop (CKITRKC). nih.govresearchgate.net

Functionally, the Rana box contributes significantly to the peptide's hydrophobicity and helps to induce and stabilize the α-helical conformation in the adjacent peptide segment when in a membrane-like environment. nih.gov While its removal can have varying effects depending on the specific peptide, for many Brevinin-1 members, the integrity of this disulfide-bridged loop is considered crucial for potent antimicrobial activity. mdpi.comqub.ac.uk

Correlation of Defined Structural Motifs with Functional Bioactivity

The antimicrobial efficacy of Brevinin-1E is a direct consequence of its specific structural motifs and the spatial arrangement of its amino acid residues. The key to its function lies in its amphipathic character, meaning it possesses distinct hydrophobic and hydrophilic (cationic) regions. nih.govresearchgate.net

Upon transitioning to an α-helical conformation at the membrane surface, these regions become spatially segregated. A helical wheel projection of Brevinin-1E reveals that one face of the helix is dominated by hydrophobic residues (e.g., Phenylalanine, Leucine, Alanine), while the opposite face concentrates the cationic residues (e.g., Lysine (B10760008), Arginine).

This amphipathic structure dictates its mechanism of action:

Electrostatic Attraction: The positively charged (cationic) face of the helix is initially attracted to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides. nih.govmdpi.com This interaction provides target selectivity over the generally zwitterionic membranes of mammalian cells. nih.gov

Hydrophobic Insertion: Following the initial binding, the hydrophobic face inserts into the non-polar lipid bilayer of the membrane. researchgate.net

This process, often described by the "carpet-like" or "barrel-stave" models, leads to the disruption of the membrane's integrity, causing pore formation, leakage of essential cytoplasmic contents, and ultimately, bacterial cell death. nih.govresearchgate.netmdpi.com The N-terminal hydrophobic segment (FLPLLAGLAA) is critical for this membrane insertion, while the C-terminal cationic loop (CKITRKC) is vital for the initial targeting and binding. nih.govnih.gov Therefore, the precise distribution of cationic and hydrophobic residues along the peptide backbone is finely tuned to maximize antimicrobial potency. mdpi.comnih.gov

Mechanistic Investigations of Brevinin 1e Og1 Antimicrobial Activity

Bacterial Membrane Permeabilization and Disruption Mechanisms

The primary mode of action for Brevinin-1 peptides is the disruption of the bacterial cell membrane, a process initiated by electrostatic attraction and culminating in the loss of membrane integrity. This membrane-targeting mechanism is a hallmark of many antimicrobial peptides and is a key factor in their ability to kill a broad spectrum of pathogens.

Electrostatic Interactions with Anionic Phospholipids (B1166683) of Microbial Membranes

Brevinin-1 peptides, including Brevinin-1E, are characteristically cationic, a feature that is crucial for their initial interaction with bacterial membranes. nih.gov The outer leaflet of bacterial membranes is rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which create a net negative charge on the cell surface. This charge disparity facilitates the initial electrostatic attraction and accumulation of the positively charged Brevinin-1E-OG1 molecules on the bacterial membrane. nih.gov This initial binding is a prerequisite for the subsequent steps of membrane permeabilization. The amino acid sequence of Brevinin-1E is FLPLLAGLAANFLPKIFCKITRKC, and its cationic nature, conferred by lysine (B10760008) and arginine residues, drives this electrostatic interaction. nih.gov

Models of Transmembrane Pore Formation and Associated Membrane Integrity Alterations

Following the initial electrostatic binding, Brevinin-1E-OG1 is believed to induce membrane permeabilization through the formation of transmembrane pores or channels. While in an aqueous environment Brevinin-1 peptides exist in a random coil conformation, they adopt an amphipathic α-helical structure within the hydrophobic environment of the cell membrane. nih.gov This structural transition is critical for the peptide's ability to insert into and disrupt the lipid bilayer. nih.gov

Several models have been proposed to describe the mechanism of pore formation by amphipathic α-helical peptides like Brevinin-1E-OG1:

The Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, with their hydrophobic regions facing the lipid acyl chains and their hydrophilic regions lining the interior of a newly formed aqueous pore. nih.gov

The Carpet-Like Model: This model suggests that the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.gov Once a threshold concentration is reached, this carpet disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane. nih.gov

The Toroidal Pore Model: This model is a variation of the barrel-stave model where the peptides, along with the lipid monolayers, bend inward to form a continuous pore lined by both the peptides and the lipid head groups.

Studies on various Brevinin-1 peptides suggest that they can act through a combination of these models, leading to significant alterations in membrane integrity, leakage of intracellular contents, and ultimately, cell death. mdpi.com

Below is an interactive data table summarizing the proposed models of transmembrane pore formation.

ModelDescriptionKey Features
Barrel-Stave Peptides aggregate and insert into the membrane to form a pore with a hydrophilic core.Hydrophobic peptide surface interacts with lipid tails; hydrophilic surface forms the channel.
Carpet-Like Peptides coat the membrane surface, disrupting it once a critical concentration is reached.Membrane disintegration and micellization.
Toroidal Pore Peptides and lipids bend together to form a pore.Both peptides and lipid headgroups line the pore.

Subcellular Morphological Changes in Microbial Cells (e.g., Mesosome Formation, Cell Wall Delamination)

The disruptive interaction of Brevinin-1 peptides with the bacterial membrane leads to profound morphological changes in the microbial cells. Electron microscopy studies on bacteria treated with Brevinin-1 peptides have revealed significant damage to the cell envelope. mdpi.com These changes include the visible destruction of the bacterial membrane, with evidence of the detachment of the outer and inner membranes in Gram-negative bacteria. mdpi.com Furthermore, the once smooth and intact surface of the bacteria becomes irregular and corrupted, accompanied by a reduction in the density of the intracellular contents, indicative of leakage. mdpi.com While specific observations of mesosome-like structure formation have been noted for some antimicrobial peptides, the primary morphological consequence of Brevinin-1E-OG1 action is the severe delamination and rupture of the cell wall and membrane.

Intracellular Target Interactions and Metabolic Pathway Interference

While the primary antimicrobial activity of Brevinin-1E-OG1 is attributed to membrane disruption, the possibility of intracellular interactions cannot be entirely dismissed, although this area remains less explored for this specific peptide family.

Interaction with Nucleic Acids and Induction of DNA Condensation

For some antimicrobial peptides that can translocate across the bacterial membrane without causing immediate lysis, intracellular targets such as nucleic acids become relevant. These peptides can bind to DNA and RNA, interfering with replication, transcription, and translation. However, for the Brevinin-1 family, the rapid and potent membrane-disruptive activity often leads to cell death before significant intracellular interactions can occur. There is currently a lack of specific research demonstrating the direct interaction of Brevinin-1E-OG1 with nucleic acids or its ability to induce DNA condensation. The primary mechanism remains the swift collapse of the membrane barrier.

Disruption of Essential Microbial Metabolic Processes

The permeabilization of the bacterial membrane by Brevinin-1E-OG1 has immediate and catastrophic consequences for essential metabolic processes. The dissipation of the membrane potential, a critical component of cellular energy production (e.g., ATP synthesis), is an inevitable outcome of pore formation. This disruption of the proton motive force would halt many metabolic functions that are dependent on it. nih.gov Furthermore, the leakage of essential ions, metabolites, and enzymes from the cytoplasm through the compromised membrane would lead to a complete breakdown of cellular metabolism. While direct interference with specific metabolic pathways is a known mechanism for some antibiotics, for Brevinin-1E-OG1, the disruption of metabolic processes is largely a secondary effect of the primary event of membrane destruction.

Kinetics of Bactericidal and Fungicidal Action (e.g., Time-Kill Curve Analysis)

Following a comprehensive search of scientific literature, no specific research findings detailing the time-kill kinetics for the chemical compound “Brevinin-1E-OG1 antimicrobial peptide” were identified. Consequently, data tables and detailed research findings on its bactericidal and fungicidal action through time-kill curve analysis cannot be provided at this time.

Further research and publication in peer-reviewed scientific journals are required to elucidate the kinetic properties of Brevinin-1E-OG1 against various microbial species.

Spectrum of Antimicrobial Action and Efficacy Studies of Brevinin 1e Og1

Efficacy Against Gram-Positive Bacterial Pathogens

Scientific literature accessible through the conducted searches does not provide specific data on the efficacy of Brevinin-1E-OG1 against Gram-positive bacterial pathogens. While the broader Brevinin-1 family of peptides often exhibits activity against such bacteria, no studies detailing the Minimum Inhibitory Concentration (MIC) or other efficacy metrics for this particular peptide were identified.

Table 1: Efficacy of Brevinin-1E-OG1 Against Gram-Positive Bacteria (No data available for Brevinin-1E-OG1)

Gram-Positive Strain MIC (μM) Research Findings

Efficacy Against Gram-Negative Bacterial Pathogens

Research has identified Brevinin-1E-OG1 as having activity against Gram-negative bacteria. One study noted its effectiveness and assigned it a therapeutic value of 45.27 in this context, indicating a potentially favorable balance between its antimicrobial activity and toxicity. However, specific MIC values against particular strains of Gram-negative bacteria were not detailed in the available search results.

Table 2: Efficacy of Brevinin-1E-OG1 Against Gram-Negative Bacteria

Gram-Negative Strain MIC (μM) Research Findings

Antifungal Activity Against Pathogenic Yeast and Fungi

There is no specific information available in the searched scientific literature regarding the antifungal activity of Brevinin-1E-OG1 against pathogenic yeasts and fungi. Studies on other members of the Brevinin-1 family have shown varied antifungal properties, but these findings cannot be directly attributed to Brevinin-1E-OG1.

Table 3: Antifungal Activity of Brevinin-1E-OG1 (No data available for Brevinin-1E-OG1)

Fungal/Yeast Strain MIC (μM) Research Findings

Activity Profiles Against Multidrug-Resistant (MDR) Microbial Strains

No specific studies detailing the efficacy of Brevinin-1E-OG1 against multidrug-resistant (MDR) microbial strains were found in the available research. The potential for antimicrobial peptides to combat MDR pathogens is a significant area of research, but activity profiles for Brevinin-1E-OG1 have not been specifically documented.

Table 5: Efficacy of Brevinin-1E-OG1 Against MDR Strains (No data available for Brevinin-1E-OG1)

MDR Strain MIC (μM) Research Findings

Structure Activity Relationship Sar and Engineering of Brevinin 1e Og1 Analogues

Computational Design and Rational Modification Strategies for Enhanced Efficacy

Computational tools are integral to the rational design of novel Brevinin-1E analogues. Algorithms and web servers are used to predict the secondary and tertiary structures of parent peptides, providing a blueprint for targeted modifications. For instance, the trRosetta algorithm can be used to build three-dimensional structural models based on energy minimization. frontiersin.orgnih.gov Other tools like I-TASSER, PEPstrMOD, and HeliQuest are employed to predict secondary structures, such as the degree of α-helicity, and to visualize the arrangement of hydrophobic and hydrophilic residues in helical wheel projections. mdpi.comnih.govnih.gov

Influence of Amino Acid Substitutions on Antimicrobial Potency and Selectivity

The substitution of specific amino acids is a cornerstone of peptide engineering. By altering the peptide's net charge, hydrophobicity, and amphipathicity, it is possible to fine-tune its biological activity.

The net positive charge of Brevinin peptides is crucial for their initial electrostatic attraction to negatively charged bacterial membranes. nih.gov Increasing the cationicity often enhances antimicrobial activity. In one study, substituting a glycine (B1666218) residue with a lysine (B10760008) in a Brevinin-1OS analogue was performed to increase the peptide's net positive charge. mdpi.com Another study focused on a novel Brevinin-1 peptide, Brevinin-1pl, systematically substituting residues with arginine, lysine, and histidine to enhance its antimicrobial and anticancer effects while reducing cytotoxicity. nih.gov

The position of these cationic charges is also critical. Modifications within the C-terminal "Rana box" loop have been explored to understand the role of its cationic residues in attracting the peptide to the bacterial membrane. qub.ac.uk Research on Brevinin-1OS analogues suggested that the cationic amino acids in both the N-terminus and the Rana box are collectively responsible for the peptide's function. mdpi.com A key finding is that a balance is necessary; while a net positive charge of at least +2 is often considered essential for antimicrobial action, an excessively high charge can increase hemolytic activity. mdpi.comresearchgate.net

Hydrophobicity governs the peptide's ability to insert into and disrupt the bacterial membrane's lipid bilayer. The N-terminal region of Brevinin-1 peptides is typically a highly conserved hydrophobic domain. nih.govresearchgate.net However, high hydrophobicity is also strongly correlated with high hemolytic activity, as the peptide can more readily disrupt the zwitterionic membranes of host erythrocytes. mdpi.comnih.gov

To address this, modification strategies often involve reducing hydrophobicity or altering the hydrophobic face of the peptide. For example, in designing analogues of Brevinin-1OS, researchers removed N-terminal hydrophobic amino acids to create peptides with a better therapeutic index. mdpi.com Another innovative strategy involves the substitution of hydrophobic residues like Leucine with their D-enantiomeric counterparts. This was done in the design of an analogue of Brevinin-1LTe, named 5R, which resulted in a peptide with high selectivity and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and reduced toxicity. nih.gov These studies show that modulating hydrophobicity is a critical strategy for separating antimicrobial effects from unwanted hemolytic activity. qub.ac.uk

Table 1: Effect of Amino Acid Substitutions on Brevinin-1 Analogue Activity

Parent Peptide Analogue Modification Key Finding Reference
Brevinin-1OS OSc Glycine⁴ replaced by Lysine (K) Increased net charge to improve activity. mdpi.com
Brevinin-1pl Not specified Arginine, Lysine, Histidine substitutions Enhanced antimicrobial-anticancer efficacy with reduced cytotoxicity. nih.gov

Analysis of Specific Structural Motifs (e.g., Rana Box, Proline Hinge) for Modulating Activity

Brevinin-1 peptides contain conserved structural motifs that are critical to their function. The two most prominent are the C-terminal Rana box and the central proline hinge.

The Rana box is a C-terminal heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues (typically Cys¹⁸ and Cys²⁴). mdpi.comnih.gov This feature is common to many antimicrobial peptides isolated from Rana species. researchgate.netnih.gov Its precise role remains a subject of investigation. Some studies suggest the disulfide bridge is not essential for antimicrobial activity but contributes to structural stability and hydrophobicity. nih.govnih.gov For example, eliminating the disulfide bridge in Brevinin-1E amide did not significantly alter its antimicrobial or hemolytic activity. nih.gov Conversely, other research indicates the Rana box plays a crucial role in membrane targeting and maintaining the peptide's helical structure. mdpi.comnih.gov Truncating the Rana box from a Brevinin-1OS analogue resulted in a complete loss of antimicrobial activity, which was attributed to the decrease in net positive charge. mdpi.com

The Proline hinge , often found at position 14, introduces a kink into the peptide's α-helical structure. nih.govnih.gov This flexibility is believed to be important for the peptide's interaction with and insertion into the cell membrane. Altering this hinge can have significant consequences; for instance, changing the Proline at position 14 to an Alanine was found to enlarge the helical domain and increase the peptide's cytotoxicity. nih.gov

Impact of N-Terminal and C-Terminal Chemical Modifications (e.g., Amidation, Cyclization, Truncations) on Function

Modifying the termini of Brevinin-1E peptides is a common strategy to enhance stability and modulate activity.

Amidation of the C-terminus is a frequent modification. Brevinin-1E is often studied in its amidated form. nih.gov This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and enhance its interaction with bacterial membranes. It can also increase resistance to host carboxypeptidases. An analogue of Brevinin-1E-OG9 was amidated at the C-terminus after the Rana box was truncated, demonstrating this as a viable design step. qub.ac.uk

Cyclization in Brevinin-1 peptides is primarily achieved through the disulfide bond in the Rana box. mdpi.com While other forms of backbone cyclization can enhance antimicrobial activity and structural stability in other peptide classes, the focus in Brevinins has been on the disulfide-bridged loop. mdpi.com Moving this loop from the C-terminus to the middle of the peptide did not significantly affect antimicrobial activity in one study of Brevinin-1E, suggesting some flexibility in its positioning. nih.gov

Truncations of either the N- or C-terminus have proven to be a highly effective strategy for creating shorter, more selective peptides. nih.gov Deletion of just three amino acids from the N-terminal hydrophobic region of Brevinin-1E did not greatly affect its antimicrobial activity but led to a dramatic reduction in its hemolytic activity. nih.gov Several studies have successfully designed potent analogues based on truncated N-terminal fragments of Brevinin peptides. mdpi.comnih.gov For example, the analogue OSf, derived from Brevinin-1OS, was a short peptide that exhibited significant bactericidal activity with low toxicity. mdpi.comqub.ac.uk C-terminal truncations, which typically involve removing the Rana box, have also been studied to assess the motif's functional importance. mdpi.comqub.ac.uk

Table 2: Effect of Truncations on Brevinin-1 Analogue Activity

Parent Peptide Analogue Modification Antimicrobial Activity Hemolytic Activity Reference
Brevinin-1E amide B1E(4-24) amide Deletion of 3 N-terminal residues Not greatly affected Dramatically reduced nih.gov
Brevinin-1E amide Linear B1E(4-24) amide N-terminal truncation and linearization Decreased Decreased nih.gov
Brevinin-1OS OSa Excision of the C-terminal Rana box No activity against selected microbes Not specified mdpi.com

Strategies for Reducing Preferential Interactions with Host Cell Membranes through Peptide Design

A primary goal in engineering Brevinin-1E analogues is to increase their selectivity for bacterial membranes over host cell membranes, thereby reducing toxicity (e.g., hemolysis). Several successful strategies have emerged from SAR studies.

One of the most effective approaches is to optimize the balance between hydrophobicity and cationicity. researchgate.netqub.ac.uk Since high hydrophobicity is a major driver of hemolysis, modifications often aim to reduce it without sacrificing antimicrobial potency. N-terminal truncations that remove key hydrophobic residues have proven highly effective in this regard. nih.gov

Another strategy is to modulate the net positive charge. While a certain level of cationicity is required for bacterial targeting, an excessive charge can lead to non-specific membrane interactions. Therefore, careful placement and number of cationic residues are critical. mdpi.com

Designing shorter peptides based on the minimal active fragments is also a promising strategy. These truncated peptides can retain potent antimicrobial activity while often showing reduced toxicity and lower manufacturing costs. qub.ac.uknih.gov Finally, the substitution of L-amino acids with D-amino acids at specific hydrophobic positions can create analogues that are less susceptible to proteolysis and have an altered interaction with lipid bilayers, leading to enhanced selectivity for bacterial over mammalian cells. nih.gov

Biosynthesis and Heterologous Expression Research for Brevinin 1e Og1 Production

Recombinant Expression Systems for Scalable Production of Brevinin-1 Peptides

The production of Brevinin-1 peptides, including Brevinin-1E-OG1, through direct extraction from their natural sources—amphibian skin—is not feasible for large-scale applications due to low yields and high costs. Similarly, chemical synthesis, while effective for producing pure peptides for research, can be expensive, especially for longer and more complex sequences. nih.govmdpi.com Consequently, recombinant DNA technology offers a promising alternative for scalable and cost-effective production. nih.govnih.gov

Various heterologous expression systems have been explored for the production of antimicrobial peptides (AMPs). Among these, the prokaryotic expression system using Escherichia coli is the most commonly employed due to its rapid growth, well-understood genetics, and high-yield potential. nih.govnih.gov However, the inherent toxicity of AMPs to the host cells presents a significant challenge. To circumvent this, Brevinin-1 peptides are often expressed as fusion proteins. nih.govnih.gov This strategy involves linking the peptide to a larger, more stable protein partner, which can mask the peptide's toxicity and prevent its degradation by host proteases. nih.govnih.gov

Other expression systems, such as yeast (e.g., Pichia pastoris) and plant-based systems, have also been investigated for AMP production. takarabio.com Yeast systems offer the advantage of performing some post-translational modifications, which can be important for the proper folding and activity of certain peptides. Plant-based systems are considered for their potential in large-scale, low-cost production, though research in this area for brevinins is less extensive.

Table 1: Comparison of Common Recombinant Expression Systems for Antimicrobial Peptide Production

Expression SystemKey AdvantagesKey ChallengesRelevance for Brevinin-1 Peptides
Escherichia coli Rapid growth, high yield, well-established protocols, low cost. nih.govmdpi.comPotential for inclusion body formation, lack of post-translational modifications, endotoxin (B1171834) production, toxicity of the expressed peptide to the host. nih.govmdpi.comMost common system used, requires fusion protein strategies to overcome toxicity. nih.gov
Yeast (Pichia pastoris) Capable of post-translational modifications, high-density cell culture, secretion of recombinant proteins.Slower growth than E. coli, potential for hyperglycosylation.A viable alternative to E. coli, particularly if glycosylation is needed for activity or stability.
Plant-based Systems Low production cost for large-scale production, inherent safety (no human pathogens).Long production cycles, complex purification processes.An emerging platform with future potential for cost-effective production.

Optimization of Expression Constructs and Purification Methodologies

The successful recombinant production of Brevinin-1E-OG1 hinges on the careful design of the expression construct and the development of efficient purification methods. As direct expression of the peptide is often lethal to the host, the use of fusion partners is a critical optimization step.

Commonly used fusion partners for AMPs include Thioredoxin (Trx) and Glutathione (B108866) S-transferase (GST). nih.gov These proteins are not only effective in neutralizing the toxicity of the peptide but also facilitate purification. For instance, a GST-tagged Brevinin-1E-OG1 can be readily purified from the cell lysate using glutathione-affinity chromatography. nih.gov Following purification, the fusion partner must be cleaved off to release the active peptide. This is typically achieved by incorporating a specific protease recognition site between the fusion partner and the peptide sequence.

Another consideration in optimizing the expression construct is codon usage. The codons used by the natural host of Brevinin-1E-OG1 (a frog) may not be optimal for efficient translation in a recombinant host like E. coli. Therefore, the gene sequence encoding the peptide can be synthesized with codons that are preferentially used by E. coli, a process known as codon optimization, to enhance protein expression levels.

Purification of the cleaved peptide is a multi-step process. After the initial affinity chromatography to isolate the fusion protein, and subsequent cleavage, a second purification step is usually required to separate the target peptide from the fusion partner and the protease. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for obtaining highly pure Brevinin-1 peptides. mdpi.comfrontiersin.org The purity of the final product can be verified using techniques like mass spectrometry. frontiersin.org

Table 2: Methodologies for Optimization and Purification of Recombinant Brevinin-1 Peptides

MethodologyPurposeDescription
Fusion Protein Expression To prevent host cell toxicity and aid in purification.The gene for Brevinin-1E-OG1 is fused to a carrier protein gene (e.g., GST, Trx). nih.gov
Codon Optimization To enhance translational efficiency in the host system.The DNA sequence is altered to use codons preferred by the expression host (e.g., E. coli).
Affinity Chromatography Initial purification of the fusion protein.The fusion protein is captured on a column with a ligand that specifically binds to the fusion tag (e.g., glutathione for GST). nih.gov
Proteolytic Cleavage To release the active peptide from the fusion partner.A specific protease is used to cut at a recognition site engineered between the fusion partner and the peptide.
RP-HPLC Final purification of the peptide.Separates the peptide based on its hydrophobicity, yielding a highly pure product. mdpi.comfrontiersin.org

Technological Advancements and Challenges in Cost-Effective Peptide Biosynthesis

Technological advancements are continuously sought to streamline this process. For example, self-cleaving fusion tags, such as inteins, are being explored. nih.gov These systems allow the target peptide to be released from the fusion partner without the need for an external protease, thus simplifying the purification process and reducing costs. nih.gov

Furthermore, research into optimizing fermentation conditions, such as media composition and induction parameters, can significantly increase the yield of the recombinant protein. Cell-free protein synthesis systems are also emerging as a potential alternative, offering more control over the production environment and mitigating issues of host cell toxicity, though scaling these systems up remains a challenge.

Despite these advancements, achieving cost-effective biosynthesis that can compete with traditional antibiotics is an ongoing effort. The inherent instability of some peptides and their potential for aggregation during production and storage also pose significant hurdles that need to be addressed through formulation and protein engineering strategies. The development of novel, highly efficient, and scalable bioprocessing techniques will be paramount for the successful clinical and commercial translation of Brevinin-1E-OG1 and other promising antimicrobial peptides.

Evolutionary and Immunological Perspectives of Brevinin 1 Peptides

Molecular Evolution and Diversification of Brevinin-1 Gene Families

The evolution of antimicrobial peptides in amphibians, including the Brevinin-1 family, is marked by frequent gene duplication and diversification. nih.govfrontiersin.org This process is driven by positive selection, which facilitates the generation of genes with new functional properties. nih.govfrontiersin.org This evolutionary pressure allows amphibians to adapt to new or evolving pathogens in their environment. nih.govfrontiersin.org Consequently, the molecular variation within a specific AMP family, such as Brevinin-1, is extensive. frontiersin.orgresearchgate.net This means that a peptide from one species will rarely have an identical amino acid sequence in another, even among closely related species. frontiersin.org

The Brevinin family is one of the most abundant, comprising two sub-families: Brevinin-1 and Brevinin-2. nih.govfrontiersin.orgresearchgate.net First discovered in 1992, approximately 350 Brevinin peptides have been identified to date. nih.govfrontiersin.org While the amino acid sequences of Brevinin peptides are not highly conserved among different species, they often share certain structural features. researchgate.net Brevinin-1 peptides are typically around 24 residues long. researchgate.netnih.gov Despite the sequence variability, some Brevinin-1 peptides with identical amino acid sequences have occasionally been found in different species. frontiersin.orgresearchgate.net

Role of Brevinin-1 Peptides in Amphibian Innate Immunity and Host Defense Mechanisms

Antimicrobial peptides are a critical first-line defense for amphibians, protecting them from a wide array of invading pathogens in their often microbe-rich habitats. nih.govfrontiersin.orgnih.govfigshare.com Brevinin-1 peptides are stored in the granular glands of the amphibian skin and are released upon stimulation, forming a chemical shield against potential infections. nih.gov The primary mechanism of action for many Brevinin-1 peptides involves the disruption of microbial membranes. nih.govvulcanchem.commdpi.com

These peptides are typically cationic and amphipathic, properties that facilitate their interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govsmolecule.com Upon binding, they can insert into the lipid bilayer, leading to membrane perturbation, pore formation, and ultimately, cell death. nih.govnih.gov Some Brevinin-1 peptides have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net

Investigation of Immunomodulatory Activities (e.g., Lipopolysaccharide Neutralization, Cytokine Secretion Modulation)

Beyond their direct antimicrobial action, Brevinin-1 peptides possess significant immunomodulatory capabilities, which are crucial for regulating the host's inflammatory response to infection.

A key immunomodulatory function of some Brevinin-1 peptides is their ability to bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. nih.govfrontiersin.orgnih.govnih.govsmolecule.comresearchgate.net For instance, studies on Brevinin-1E-OG1 have shown its effective binding to LPS, which is a critical step in its antimicrobial action as it facilitates membrane disruption. smolecule.com Another peptide, Brevinin-1GHd, has been shown to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 μM. nih.govfrontiersin.orgnih.govfigshare.com This neutralization of LPS prevents it from activating host immune cells, thereby mitigating an excessive and potentially harmful inflammatory response. nih.govfrontiersin.org

Brevinin-1 peptides can also modulate the production and release of cytokines, which are key signaling molecules in the immune system. Activation of the innate immune system by pathogens can lead to the release of pro-inflammatory cytokines. nih.gov Several studies have demonstrated that Brevinin-1 peptides can suppress the release of pro-inflammatory cytokines in response to LPS stimulation.

For example, Brevinin-1GHd was found to significantly suppress the release of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 macrophage cells. nih.govfrontiersin.orgnih.govfigshare.com At a concentration of 4 μM, Brevinin-1GHd reduced the release of NO, TNF-α, IL-6, and IL-1β by approximately 87.31%, 44.09%, 72.10%, and 67.20%, respectively. nih.govfrontiersin.org This suppression of inflammatory mediators is achieved through the inactivation of signaling pathways like the MAPK signaling pathway. nih.govfrontiersin.orgnih.govfigshare.com Similarly, Brevinin-1BW has also demonstrated a significant anti-inflammatory effect in LPS-treated RAW264.7 cells. nih.govmdpi.comresearchgate.net

Conversely, some peptides in the broader Brevinin superfamily, specifically from the Brevinin-2 family, have been shown to increase the secretion of anti-inflammatory cytokines such as TGF-β, IL-4, and IL-10. nih.gov

Phylogenetic and Comparative Genomic Studies of Brevinin-1 Families

Phylogenetic and comparative genomic studies of Brevinin-1 gene families provide valuable insights into the evolutionary relationships between amphibian species. nih.gov The analysis of the precursor sequences of Brevinin-1 peptides, obtained through cDNA cloning, can help to elucidate these relationships. nih.gov For instance, the similarity in the mature peptide sequence of Brevinin-1GHd with Brevinin-1HL and Brevinin-1GHa supports a close species relationship between Hoplobatrachus rugulosus, Hylarana latouchii, and Hylarana guertheri. nih.govfrontiersin.orgnih.govfigshare.com

However, phylogenetic analyses based on Brevinin-1 sequences can sometimes reveal complex evolutionary histories. For example, while Rana sphenocephala is morphologically and genetically a close relative of Rana pipiens, some of its Brevinin-1 peptides are more similar to those found in the more distantly related Rana berlandieri clade, suggesting a more intricate phylogenetic relationship than initially thought. nih.gov These studies highlight the utility of antimicrobial peptide sequences as molecular markers for exploring amphibian evolution and phylogeny. nih.govmdpi.comuitm.edu.my

Advanced Research Methodologies Applied to Brevinin 1e Og1 Studies

Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Spectroscopic methods are fundamental in determining the secondary and tertiary structures of Brevinin-1E, which are critical for its biological activity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure of Brevinin-1E and its derivatives in different environments. nih.govnih.gov Studies consistently show that in aqueous solutions, such as 10 mM ammonium (B1175870) acetate, the peptide adopts a random coil structure. scilit.comresearchgate.net However, in a membrane-mimicking environment, like 50% trifluoroethanol (TFE) in water or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, Brevinin-1E undergoes a significant conformational change to a predominantly α-helical structure. scilit.comresearchgate.netnih.gov This transition is characterized by distinct negative bands at approximately 208 and 222 nm in the CD spectrum, which is a hallmark of α-helical content. researchgate.net The α-helicity is a crucial feature, as it facilitates the peptide's amphipathic nature, allowing it to interact with and disrupt microbial membranes. scilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed, three-dimensional structural determination, NMR spectroscopy has been employed. Homonuclear NMR studies of Brevinin-1E in a 60% TFE/water solution have confirmed that the peptide forms a well-defined, amphipathic α-helical structure. scilit.com This detailed structural information corroborates the findings from CD spectroscopy and provides insight into how the peptide orients itself to interact with bacterial membranes, ultimately leading to cell death through the disruption of membrane integrity. scilit.com

Microscopic Imaging for Cellular and Subcellular Interaction Visualization (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy, Fluorescence Microscopy)

Microscopy techniques provide direct visual evidence of the morphological and intracellular damage inflicted upon bacteria by Brevinin-1E and its analogues.

Scanning Electron Microscopy (SEM): SEM is utilized to observe the effect of the peptide on the surface morphology of bacteria. In studies involving strains like Methicillin-resistant Staphylococcus aureus (MRSA), untreated bacterial cells appear smooth and intact. mdpi.comresearchgate.net In contrast, after treatment with brevinin peptides, SEM micrographs reveal severe damage to the cell membranes, which become irregular and lose their integrity. mdpi.comqub.ac.uk

Transmission Electron Microscopy (TEM): TEM offers a higher resolution view, allowing for the visualization of internal cellular changes. TEM studies have shown that brevinin peptides cause significant morphological alterations, including the dramatic destruction of bacterial membranes and the subsequent release of cytoplasmic contents. mdpi.comqub.ac.uk This indicates a rapid bactericidal mechanism that involves membrane disruption. mdpi.com In some studies, TEM has also been used to observe the effects on eukaryotic cells, where it can reveal characteristics of necrosis, such as vacuolization and cell rupture. mdpi.com

Fluorescence Microscopy: This technique, often used in conjunction with specific fluorescent dyes, helps to visualize membrane permeabilization in real-time. For instance, the SYTOX Green dye, which can only enter cells with compromised cytoplasmic membranes, is used to monitor permeability. qub.ac.uk Confocal fluorescence microscopy with FITC-labeled peptides has been used to track the peptide's localization within cells. mdpi.com Real-time fluorescence microscopy on living E. coli has been used to precisely time the permeabilization of both the outer and inner membranes following peptide exposure. semanticscholar.org

Biophysical Assays for Membrane Interaction Characterization (e.g., Permeability Assays)

Biophysical assays are crucial for quantifying the membrane-disrupting capabilities of Brevinin-1E. These assays measure the peptide's ability to permeabilize the distinct layers of the bacterial cell envelope.

Outer Membrane (OM) Permeability Assay: The integrity of the Gram-negative outer membrane is often assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a fluorescent probe that is normally excluded by the intact OM, but it fluoresces intensely when it enters the phospholipid environment of a compromised membrane. Studies show that brevinin analogues can permeabilize the E. coli outer membrane at concentrations equivalent to their Minimum Inhibitory Concentration (MIC). mdpi.com

Inner Membrane (IM) Permeability Assay: The permeabilization of the cytoplasmic (inner) membrane is frequently measured by detecting the release of intracellular enzymes, such as β-galactosidase. mdpi.com In this assay, the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is added to the bacterial suspension. If the peptide compromises the inner membrane, β-galactosidase leaks from the cytoplasm and hydrolyzes ONPG, producing a colored product that can be measured spectrophotometrically. mdpi.comresearchgate.net The use of fluorescent dyes like SYTOX Green also serves as a direct measure of inner membrane permeability. qub.ac.uk

Molecular Biology and Genetic Engineering Techniques for Peptide Mutagenesis and Expression

To investigate structure-activity relationships (SAR) and improve the therapeutic potential of Brevinin-1E, various molecular biology and genetic engineering techniques are employed to create and produce modified versions of the peptide.

Peptide Mutagenesis and Design: The rational design of brevinin analogues is a common strategy to enhance antimicrobial activity while reducing undesirable effects like hemolysis. qub.ac.uk Modifications include:

Truncation: Deleting amino acid residues from the N-terminus or C-terminus to identify essential regions for activity. nih.gov

Amino Acid Substitution: Systematically replacing residues to alter properties like charge, hydrophobicity, or stability. A notable approach is the substitution of L-amino acids with their D-enantiomeric counterparts, which can increase resistance to proteolysis without significantly altering the structure. nih.govnih.gov

Transposition: Relocating entire functional domains, such as moving the C-terminal "Rana box" disulfide loop to a central position in the peptide sequence. This has been shown to reduce hemolytic activity while maintaining antibacterial potency. nih.govnih.gov

Peptide Expression and Synthesis: While native peptides are isolated from frog skin, research heavily relies on synthetic production.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for producing brevinin peptides and their analogues for research purposes. nih.govmdpi.comqub.ac.uk It allows for the precise, residue-by-residue construction of the peptide chain.

cDNA Cloning: To identify the native peptide's precursor sequence, cDNA is cloned from frog skin secretion mRNA. This provides the blueprint for the mature peptide and helps in understanding its biosynthesis. mdpi.comfrontiersin.org

Computational and Bioinformatics Tools for Sequence, Structure, and SAR Prediction

Computational tools are indispensable for predicting the structural and functional properties of Brevinin-1E and for guiding the design of new analogues.

Sequence and SAR Analysis: The Basic Local Alignment Search Tool (BLAST) is used to compare the amino acid sequence of a newly discovered brevinin with databases of known peptides to identify similarities and family relationships. frontiersin.org To visualize the structure-activity relationship (SAR), helical wheel projection tools like HeliQuest are used. These projections illustrate the amphipathic nature of the α-helix, showing the spatial separation of hydrophobic and hydrophilic residues, which is critical for membrane interaction. mdpi.comnih.gov

Structure Prediction: Ab initio modeling servers such as I-TASSER, PEPstrMOD, and PEPFOLD are used to predict the three-dimensional structure of the peptide from its amino acid sequence. mdpi.comnih.govmdpi.com These predicted models provide initial insights into the peptide's conformation, which can then be validated experimentally using methods like CD or NMR spectroscopy. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method used to build statistical models that correlate the chemical structure of peptides with their biological activity. japsonline.com By analyzing molecular descriptors (physicochemical properties), QSAR can predict the antimicrobial activity (e.g., MIC values) of newly designed, hypothetical peptide sequences, thereby accelerating the discovery of potent candidates. mdpi.com

Standardized In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration, Minimum Bactericidal Concentration)

Standardized assays are used to quantify the antimicrobial potency of Brevinin-1E against a range of microorganisms.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a specified incubation period (typically 18-24 hours). mdpi.com This is usually determined using a broth microdilution method, where two-fold serial dilutions of the peptide are incubated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in 96-well plates. mdpi.com Brevinin-1E and its analogues generally show potent activity, with MIC values in the low micromolar range against Gram-positive bacteria like S. aureus and somewhat higher MICs against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of the peptide required to kill 99.9% of the initial bacterial inoculum. mdpi.com It is determined by sub-culturing the contents from the wells of the MIC assay that show no visible growth onto an agar (B569324) plate. The lowest peptide concentration that results in no colony formation after further incubation is defined as the MBC. mdpi.commdpi.com For many brevinins, the MBC is often equal to or slightly higher than the MIC, suggesting a direct bactericidal mode of action. mdpi.com

Table 1: Example Antimicrobial Activity of Brevinin-1E and Analogues This table presents a compilation of representative data from cited literature and is for illustrative purposes.

Peptide Organism MIC (µM) MBC (µM) Source
Brevinin-1E S. aureus 0.6 Not Attested nih.gov
Brevinin-1E E. coli 1.8 Not Attested nih.gov
Brevinin-1OS S. aureus 4 8 mdpi.com
Brevinin-1OS MRSA 4 8 mdpi.com
Brevinin-1OS E. coli 64 128 mdpi.com
Brevinin-1pl S. aureus 2 Not Reported nih.gov
Brevinin-1pl E. coli 4 Not Reported nih.gov

In Vitro Biofilm Assays for Adhesion and Dispersal Studies

Given the clinical importance of bacterial biofilms, the ability of Brevinin-1E to inhibit their formation and eradicate established biofilms is a key area of investigation.

Biofilm Inhibition and Eradication: Assays are conducted to determine the peptide's effectiveness at two stages: preventing the initial formation of biofilms and destroying mature, pre-formed biofilms. The minimum biofilm inhibitory concentration (MBIC) is the lowest concentration that prevents biofilm formation. mdpi.com For eradication, mature biofilms are treated with the peptide, and the remaining biomass is quantified. A common method involves staining the biofilm with crystal violet dye, dissolving the dye, and measuring its absorbance. mdpi.com Studies have demonstrated that certain brevinin analogues are effective at both inhibiting the formation of biofilms of strains like S. aureus and MRSA and eradicating their mature biofilms. mdpi.com

Table of Compound Names

Compound Name
Brevinin-1E
Brevinin-1E-OG1
Brevinin-1E-OG9
Brevinin-1OS
Brevinin-1pl
Brevinin-1BW
Brevinin-1GHd
Brevinin-1LTe
Brevinin-2R
Melittin
Polymyxin B
N-phenyl-1-naphthylamine (NPN)
o-nitrophenyl-β-D-galactopyranoside (ONPG)
SYTOX Green
Crystal Violet
Trifluoroethanol (TFE)
Sodium dodecyl sulfate (SDS)
Doxorubicin
Cisplatin
Lipopolysaccharide (LPS)
FITC (Fluorescein isothiocyanate)

Future Research Directions for Brevinin 1e Og1

Exploration of Novel Brevinin-1 Peptides from Underserved Biological Sources

The Brevinin family of peptides is known to be a diverse and widespread group within the skin secretions of anuran (frog) species. nih.gov To date, numerous Brevinin peptides have been isolated from various genera, including Rana, Odorrana, Hylarana, Pelophylax, and Hoplobatrachus. mdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov The discovery of identical Brevinin-1 peptides in different species, such as Brevinin-1GHd in Hoplobatrachus rugulosus, Hylarana guentheri, and Hylarana latouchii, suggests a common evolutionary origin and underscores the potential for finding conserved and potent peptides across different species. frontiersin.orgnih.gov

Future research should prioritize bioprospecting in amphibian populations from geographically isolated or ecologically unique environments. These underserved biological sources may harbor novel Brevinin-1 analogues with unique structural features and enhanced or entirely new biological activities. For instance, the endangered Sierra Nevada yellow-legged frog (Rana sierrae) was found to produce Brevinin-1Ma, a peptide that not only inhibits fungal pathogens but also promotes the growth of beneficial probiotic bacteria, indicating a microbiome-regulating function. novoprolabs.com Systematic screening of skin secretions from a wider array of amphibian species could significantly expand the library of known Brevinin-1 peptides, providing new templates for therapeutic development.

Deeper Mechanistic Elucidation of Complex Antimicrobial Pathways

The primary antimicrobial mechanism of Brevinin-1 peptides is the disruption of microbial cell membranes. mdpi.com These cationic and amphipathic peptides are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria. mdpi.comnih.gov Upon binding, they insert into the lipid bilayer, forming pores or channels via models like the "barrel-stave" or "carpet-like" mechanism, which leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. mdpi.commdpi.com

However, emerging evidence suggests that the activity of Brevinin-1 peptides is more complex. Several members of the family exhibit immunomodulatory functions. frontiersin.orgmdpi.comnih.gov For example, Brevinin-1GHd can bind to and neutralize LPS, a major endotoxin (B1171834) from Gram-negative bacteria, thereby suppressing the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. frontiersin.orgnih.gov This dual action of direct killing and immune modulation is a significant advantage.

Future research should aim to:

Investigate Intracellular Targets: Determine if Brevinin-1E-OG1 or its engineered variants can translocate across the bacterial membrane without causing immediate lysis to interact with intracellular targets like DNA, RNA, or metabolic enzymes, as seen with other AMPs. mdpi.com

Characterize Membrane Interactions: Utilize advanced biophysical techniques to visualize the precise molecular interactions between the peptide and different lipid components of bacterial versus host cell membranes to better understand its selectivity.

Map Immunomodulatory Pathways: Elucidate the specific host cell receptors and signaling pathways, such as the MAPK signaling pathway, that are modulated by Brevinin peptides to control inflammation. frontiersin.orgnih.gov

Advanced Peptide Engineering for Enhanced Specificity and Potency Against Emerging Pathogens

While natural Brevinin peptides are potent, they can suffer from limitations like high hemolytic activity (toxicity to red blood cells) and instability. mdpi.comnih.gov Peptide engineering offers a powerful strategy to overcome these drawbacks and tailor peptides for specific applications, particularly against multidrug-resistant (MDR) bacteria. nih.govnih.gov

Studies have already demonstrated the success of various engineering approaches. For example, translocating the cationic C-terminal segment of Brevinin-1E to a central position was shown to reduce hemolytic activity while maintaining antibacterial potency. nih.gov Strategic amino acid substitutions have also yielded promising results:

Arginine substitutions can enhance activity against Gram-positive bacteria. nih.gov

Histidine substitutions can reduce hemolysis and improve selectivity. nih.gov

D-amino acid substitutions can improve stability and enhance efficacy against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Future engineering efforts should leverage computational tools and machine learning algorithms to design novel sequences in silico. technologynetworks.com This approach can rapidly explore vast sequence possibilities to predict peptides with optimized characteristics, such as enhanced α-helicity, balanced hydrophobicity, and specific targeting capabilities for emerging pathogens like carbapenem-resistant Enterobacteriaceae. technologynetworks.comresearchgate.net

Generate Engineering Strategies Table

Investigation of Synergistic Effects with Conventional Antimicrobial Agents

A highly promising strategy to combat antimicrobial resistance is the combination of AMPs with conventional antibiotics. researchgate.net This approach can revive the efficacy of older antibiotics, lower the required doses of both drugs, and reduce the likelihood of resistance development. Synergy occurs through various mechanisms, including the AMP-mediated disruption of the bacterial membrane, which facilitates the entry of the conventional antibiotic to its intracellular target. researchgate.netfao.org

Studies on Brevinin-2CE have already demonstrated synergistic effects when combined with antibiotics against MDR clinical isolates. researchgate.net Future research on Brevinin-1E-OG1 should focus on:

Systematic Screening: Conducting comprehensive checkerboard assays to identify the most potent synergistic combinations of Brevinin-1E-OG1 with a wide range of conventional antibiotics (e.g., β-lactams, fluoroquinolones) against a panel of high-priority MDR pathogens.

Mechanism of Synergy: Using molecular and cellular techniques to elucidate the precise mechanisms underlying the observed synergistic interactions. For example, investigating how the peptide affects the expression of antibiotic resistance genes or efflux pumps.

In Vivo Validation: Testing the most effective synergistic combinations in animal models of infection to confirm their therapeutic potential and improved outcomes compared to monotherapy.

Potential Applications in Non-Clinical Antimicrobial Fields

The potent, broad-spectrum activity of Brevinin-1 peptides suggests their utility extends beyond clinical medicine. Future research should explore their application in several non-clinical fields.

Agricultural Disease Control: Plant diseases caused by bacteria and fungi lead to significant crop losses. plantbreedbio.orgplantbreedbio.org Transgenic plants expressing AMPs have shown enhanced resistance to various pathogens. plantbreedbio.org Future work could involve developing stable formulations of Brevinin-1E-OG1 for topical application on crops or engineering plants to produce the peptide as a natural defense mechanism against pathogens like Pectobacterium carotovorum. researchgate.net

Food Preservation Technologies: Bacteriocins, which are AMPs produced by bacteria, are already used as natural food preservatives. nih.gov Brevinin peptides could serve a similar role. Research is needed to evaluate the efficacy of Brevinin-1E-OG1 in preventing the growth of foodborne pathogens, its stability in different food matrices, and its potential for incorporation into antimicrobial food packaging films.

Biomedical Material Surface Modification: Infections associated with medical implants (e.g., catheters, artificial joints) are a major cause of surgical failure and are often linked to biofilm formation. nih.govmdpi.com Coating implant surfaces with AMPs is a promising strategy to prevent bacterial colonization and biofilm development. nih.govepa.gov Future studies should focus on developing robust methods for immobilizing Brevinin-1E-OG1 onto the surfaces of various biomaterials (e.g., titanium, polymers) and testing their long-term efficacy and biocompatibility. mdpi.comresearchgate.net

Development of Strategies to Circumvent Microbial Resistance Mechanisms to Engineered Peptides

While a key advantage of AMPs is that bacteria are less likely to develop resistance to them compared to conventional antibiotics, resistance is not impossible. mdpi.commdpi.com Microbes can evolve defense mechanisms such as altering their membrane surface charge to repel cationic peptides, producing proteases to degrade the peptides, or upregulating efflux pumps to expel them. mdpi.commdpi.com

As engineered Brevinin peptides are developed, it is crucial to proactively address potential resistance. Future research should include:

Directed Evolution Studies: Performing laboratory evolution experiments to understand how bacteria, particularly MDR strains, adapt and develop resistance to engineered Brevinin-1 peptides.

Design of Resistance-Proof Peptides: Using the knowledge of resistance mechanisms to design next-generation peptides that are less susceptible. This could involve using D-amino acids to prevent proteolytic degradation, designing peptides with multiple or non-membranolytic mechanisms of action, or creating peptides that also inhibit resistance mechanisms like efflux pumps. nih.gov

Combination Strategies: Investigating combinations of different engineered peptides or pairing them with agents that inhibit specific bacterial resistance mechanisms to create a multi-pronged attack that is difficult for microbes to overcome. nih.gov

Q & A

Q. What is the primary mechanism of action of Brevinin-1E-OG1 against bacterial membranes, and how can researchers experimentally validate its membrane-disruptive activity?

Answer: Brevinin-1E-OG1 likely disrupts bacterial membranes via electrostatic interactions between its cationic residues and anionic phospholipids, leading to pore formation or membrane lysis. To validate this:

  • Fluorescent dye leakage assays (e.g., calcein or SYTOX Green) quantify membrane permeability .
  • Transmission electron microscopy (TEM) visualizes structural damage to bacterial membranes .
  • Circular dichroism (CD) spectroscopy confirms peptide structural changes (e.g., α-helix formation) in lipid environments .
  • Molecular dynamics (MD) simulations model peptide-lipid interactions at atomic resolution .

Q. What structural features of Brevinin-1E-OG1 contribute to its antimicrobial activity, and how can these be analyzed experimentally?

Answer: Key features include its amphipathic α-helical structure, cationic charge, and hydrophobic face. Experimental approaches:

  • Nuclear magnetic resonance (NMR) or X-ray crystallography resolves 3D structure .
  • Helical wheel projections predict amphipathicity .
  • Alanine scanning mutagenesis identifies critical residues for activity .
  • Mass spectrometry confirms peptide purity and post-translational modifications .

Q. How can researchers optimize the biosynthesis of Brevinin-1E-OG1 in heterologous expression systems?

Answer:

  • Use E. coli with codon-optimized sequences and fusion tags (e.g., GST or SUMO) to enhance solubility .
  • Employ Bacillus subtilis for secretion-driven systems to avoid intracellular toxicity .
  • Optimize induction conditions (temperature, IPTG concentration) to balance yield and toxicity .
  • Validate activity via radial diffusion assays post-purification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported minimum inhibitory concentration (MIC) values of Brevinin-1E-OG1 across different bacterial strains and experimental conditions?

Answer:

  • Standardize protocols using CLSI guidelines for broth microdilution or agar dilution .
  • Control variables: cation concentration (e.g., Mg²⁺), pH, and inoculum size .
  • Compare activity against reference strains (e.g., ATCC controls) and clinical isolates .
  • Use meta-analysis to statistically assess variability across studies .

Q. What experimental strategies can elucidate the role of host microenvironment factors (e.g., serum proteins, pH) on Brevinin-1E-OG1’s efficacy in vivo?

Answer:

  • Serum stability assays : Incubate peptides with human serum and quantify degradation via HPLC .
  • pH-dependent activity studies : Test MICs across physiological pH ranges (4.5–7.5) .
  • In vivo imaging : Use fluorescently labeled peptides in animal models to track biodistribution .
  • Proteomic analysis : Identify serum proteins that bind to the peptide and neutralize activity .

Q. How can computational modeling improve the design of Brevinin-1E-OG1 analogs with reduced cytotoxicity toward mammalian cells?

Answer:

  • Machine learning : Train models on datasets of peptide sequences with known cytotoxicity (e.g., Hemolytic Index) to predict safe analogs .
  • Molecular docking : Screen analogs for reduced affinity toward cholesterol-rich mammalian membranes .
  • Free-energy perturbation (FEP) : Calculate changes in binding energy when modifying specific residues .
  • Validate predictions with hemolysis assays (e.g., red blood cell lysis) and cell viability assays (MTT/WST-1) .

Q. What methodologies are recommended for studying Brevinin-1E-OG1’s synergy with conventional antibiotics?

Answer:

  • Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5) .
  • Time-kill kinetics : Monitor bacterial viability under combinatorial treatment .
  • Mechanistic studies : Use fluorescent probes (e.g., DiSC₃-5) to assess membrane depolarization in combination regimens .
  • Genomic analysis : Identify antibiotic resistance genes downregulated by peptide exposure .

Methodological Considerations

  • Data Contradictions : Address conflicting results by replicating experiments under identical conditions and reporting raw data with statistical confidence intervals .
  • Structural Optimization : Combine de novo design (e.g., increasing charge density) with high-throughput screening to balance potency and safety .
  • In Vivo Testing : Use murine infection models with bioluminescent pathogens to non-invasively monitor therapeutic efficacy .

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